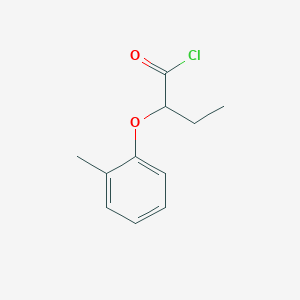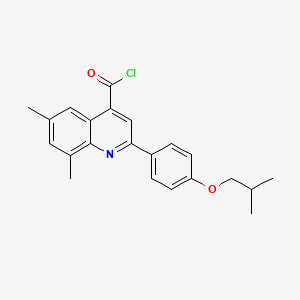amine CAS No. 1155988-52-5](/img/structure/B1462677.png)
[(3-Bromophenyl)methyl](1-cyclopropylethyl)amine
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “(3-Bromophenyl)methylamine” is C12H16BrN. This indicates that the compound consists of 12 carbon atoms, 16 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom.Physical And Chemical Properties Analysis
The molecular weight of “(3-Bromophenyl)methylamine” is 254.17 g/mol. Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Organic Synthesis Applications
- Synthetic Methodologies : A significant application is the development of methodologies for the synthesis of complex molecules. For instance, the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles offers a mild procedure for constructing enantioselective compounds, potentially applicable to the synthesis of serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008). Similarly, the reaction of o-Bromophenyl isocyanide with various primary amines under CuI catalysis to afford 1-substituted benzimidazoles highlights a pathway for generating pharmacologically relevant structures (Lygin & Meijere, 2009).
Material Science Applications
- Nonlinear Optical Properties : The synthesis and characterization of compounds like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine have been explored for their nonlinear optical properties, demonstrating potential in materials science for the development of optoelectronic devices (Tamer et al., 2016).
Pharmacological Research Applications
- Antimicrobial Activities : Research into novel azetidine-2-one derivatives of 1H-benzimidazole has shown promising antimicrobial and cytotoxic activities, indicating potential applications in developing new antimicrobial agents (Noolvi et al., 2014).
These applications underscore the versatility of "(3-Bromophenyl)methylamine" and structurally related compounds in contributing to advances across various scientific domains. The methodologies and properties identified in these studies open avenues for further exploration in synthetic organic chemistry, materials science, and drug development.
Safety And Hazards
Propiedades
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-cyclopropylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-9(11-5-6-11)14-8-10-3-2-4-12(13)7-10/h2-4,7,9,11,14H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIACIIBSDRFCRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Bromophenyl)methyl](1-cyclopropylethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



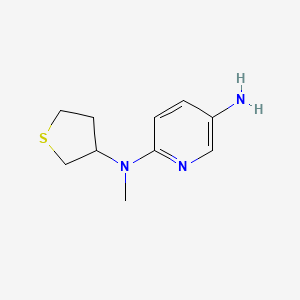
![4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1462596.png)
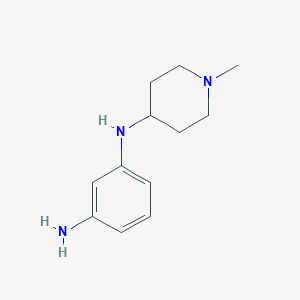
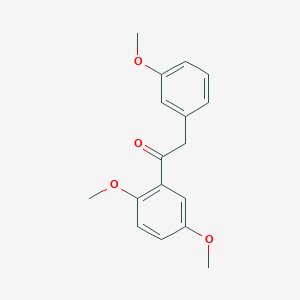
amine](/img/structure/B1462599.png)
![3-{[3-(Trifluoromethyl)phenyl]methoxy}phenol](/img/structure/B1462604.png)
![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-3-carboxylic acid](/img/structure/B1462606.png)
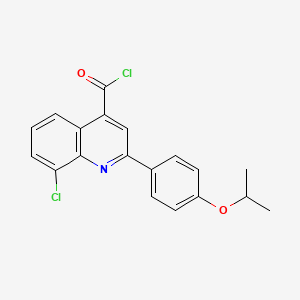
![6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1462609.png)
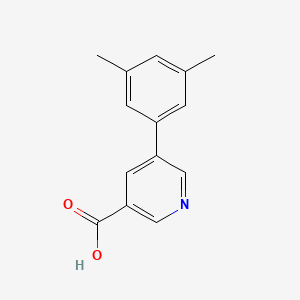
![5-Chloro-2-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1462612.png)
![4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1462614.png)
